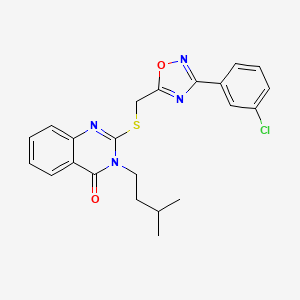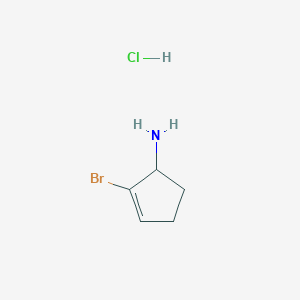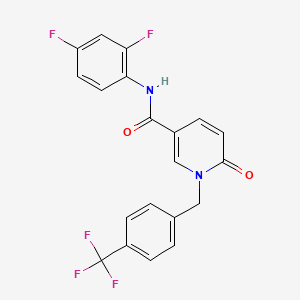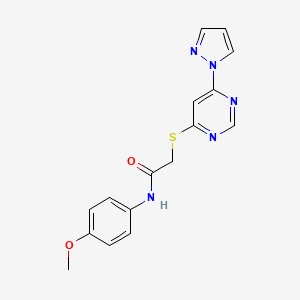![molecular formula C11H16F3N3O4 B2638416 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine, trifluoroacetic acid CAS No. 1803582-51-5](/img/structure/B2638416.png)
3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine, trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine, trifluoroacetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a morpholine ring substituted with a 1,3,4-oxadiazole moiety and further modified with a trifluoroacetic acid group. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine, trifluoroacetic acid typically involves multiple steps, starting with the formation of the 1,3,4-oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The morpholine ring is then introduced via nucleophilic substitution reactions, where the oxadiazole intermediate reacts with morpholine under controlled conditions. Finally, the trifluoroacetic acid group is added through esterification or direct acidification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of catalysts can enhance reaction efficiency and scalability. Purification methods like recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions
3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often carried out in inert atmospheres to prevent unwanted side reactions.
Substitution: Halogenating agents, alkylating agents; reactions may require catalysts or specific solvents to achieve desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce morpholine derivatives with altered functional groups. Substitution reactions can introduce a wide range of substituents, enhancing the compound’s versatility.
科学研究应用
3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine, trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine, trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
- 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine, trifluoroacetic acid
- 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]pyrrolidine, trifluoroacetic acid
- 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]azetidine, trifluoroacetic acid
Uniqueness
Compared to similar compounds, 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine, trifluoroacetic acid stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the morpholine ring, in particular, enhances its solubility and stability, making it a more versatile compound for various applications.
属性
IUPAC Name |
3-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2.C2HF3O2/c1-6(2)8-11-12-9(14-8)7-5-13-4-3-10-7;3-2(4,5)1(6)7/h6-7,10H,3-5H2,1-2H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWSJORVTFVHGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2COCCN2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(1,3-Benzodioxol-5-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B2638334.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide hydrochloride](/img/structure/B2638335.png)
![1-(4-chlorobenzyl)-N-(2,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2638336.png)

![(6-Fluoro-2-methylimidazo[1,2-A]pyridin-3-YL)methanol](/img/structure/B2638338.png)
![1-(3,5-Dimethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2638341.png)

![tert-butyl N-[(3R,4S)-3-hydroxytetrahydropyran-4-yl]carbamate](/img/structure/B2638346.png)
![4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B2638348.png)
![4-chloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2638351.png)

![4-(5-{[(Cyclopropylmethyl)(propyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/new.no-structure.jpg)
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2638355.png)

